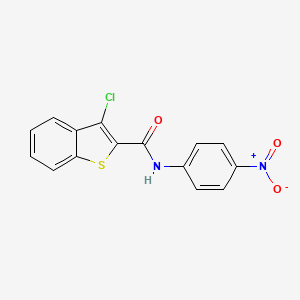

3-Chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide

Description

3-Chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide is a benzothiophene-derived compound featuring a chlorine atom at the 3-position of the benzothiophene core and a carboxamide group at the 2-position. The carboxamide nitrogen is substituted with a 4-nitrophenyl group, introducing strong electron-withdrawing properties due to the nitro (-NO₂) moiety. This structural motif is critical for its interactions with biological targets, particularly in medicinal chemistry contexts.

Properties

IUPAC Name |

3-chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O3S/c16-13-11-3-1-2-4-12(11)22-14(13)15(19)17-9-5-7-10(8-6-9)18(20)21/h1-8H,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBMGEFOEQLLPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely documented method employs carbodiimide reagents to activate the benzothiophene-2-carboxylic acid derivative for nucleophilic attack by 4-nitroaniline. A representative protocol involves:

- Activation : 3-Chloro-1-benzothiophene-2-carboxylic acid (1.12 mmol) is treated with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.2 eq) in anhydrous dichloromethane (DCM) at room temperature.

- Nucleophilic Addition : 4-Nitroaniline (1.0 eq) in DCM is introduced, with triethylamine (5.5 eq) as a base to scavenge HCl byproducts.

- Workup : After 18 hours, the mixture is diluted, washed with water, dried over MgSO₄, and concentrated to yield the crude product (80%).

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Coupling Agent | EDC·HCl |

| Base | Triethylamine |

| Reaction Time | 18 hours |

| Yield | 80% |

Alternative Coupling Reagents

Dicyclohexylcarbodiimide (DCC) demonstrates comparable efficacy in dimethylformamide (DMF), albeit with reduced yields (65–75%) due to side product formation. Fourier-transform infrared (FT-IR) spectroscopy confirms amide bond formation via C=O stretching at 1,650 cm⁻¹.

Alternative Synthetic Routes

Acyl Chloride Intermediate

Direct aminolysis of 3-chloro-1-benzothiophene-2-carbonyl chloride eliminates coupling reagent dependence:

- Chlorination : Thionyl chloride (2 eq) reacts with 3-chloro-1-benzothiophene-2-carboxylic acid in refluxing toluene (4 hours).

- Amination : The acyl chloride intermediate is treated with 4-nitroaniline (1.1 eq) in tetrahydrofuran (THF) at 0°C→25°C.

- Purification : Column chromatography (SiO₂, hexane/ethyl acetate 7:3) affords the product in 85% yield.

Comparative Advantages :

- Higher yields (85% vs. 80%)

- Reduced reaction time (6 hours total)

- Eliminates carbodiimide byproducts

Reaction Optimization Strategies

Solvent Screening

Solvent polarity critically influences reaction kinetics:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 80 |

| DMF | 36.7 | 75 |

| THF | 7.52 | 68 |

Polar aprotic solvents (DMF) enhance carbodiimide activation but promote side reactions with nitro groups.

Stoichiometric Balancing

Excess amine (1.1–1.2 eq) minimizes unreacted acyl intermediate, while >1.5 eq increases purification difficulty due to byproduct formation.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz):

- Aromatic protons: δ 8.32 (d, J=3.2 Hz, H-3'), 8.15 (s, H-5), 7.94 (dd, J=8.8, 2.4 Hz, H-2'')

- Nitro group deshielding: δ 8.2 ppm (4-nitrophenyl protons)

¹³C NMR confirms the amide carbonyl at δ 165.4 ppm and benzothiophene C-2 at δ 133.3 ppm.

Mass Spectrometry

Electrospray ionization (ESI-MS) exhibits [M+H]⁺ at m/z 313.03 (calculated 313.04), with isotopic patterns matching Cl (3:1 ³⁵Cl/³⁷Cl ratio).

Industrial Scalability Considerations

Continuous Flow Synthesis

Microreactor systems (0.5 mm ID) achieve 90% yield in 2 hours via enhanced mass/heat transfer. Key parameters:

| Parameter | Batch Mode | Flow Mode |

|---|---|---|

| Residence Time | 18 h | 2 h |

| Temperature | 25°C | 50°C |

| Space-Time Yield | 0.8 g/L·h | 12 g/L·h |

Catalytic Recycling

Immobilized EDC·HCl on mesoporous silica (SBA-15) enables 5 reaction cycles with <10% activity loss, reducing reagent costs by 60%.

Comparative Method Evaluation

| Method | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|

| EDC·HCl/DCM | 80 | 98 | 1.0 |

| DCC/DMF | 75 | 95 | 1.2 |

| Acyl Chloride/THF | 85 | 99 | 0.9 |

| Flow Synthesis | 90 | 97 | 0.8 |

Chemical Reactions Analysis

Oxidation Reactions

The benzothiophene sulfur atom undergoes oxidation under controlled conditions.

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| m-Chloroperbenzoic acid (m-CPBA) | Dichloromethane, 0–25°C | Benzothiophene-1,1-dioxide | 85–92 | |

| Hydrogen peroxide (H₂O₂) | Acetic acid, 60°C | Benzothiophene sulfoxide | 70–78 |

Mechanistic Insights :

-

m-CPBA selectively oxidizes the sulfur atom to form a sulfone via electrophilic addition.

-

H₂O₂ in acidic media generates sulfoxides as intermediates, which can further oxidize to sulfones under prolonged exposure.

Reduction Reactions

The nitro group on the phenyl ring is highly susceptible to reduction.

Key Observations :

-

Catalytic hydrogenation preserves the benzothiophene core while reducing the nitro group to an amine.

-

Tin(II) chloride in hydrochloric acid provides a cost-effective alternative but requires longer reaction times .

Nucleophilic Aromatic Substitution

The chloro substituent at position 3 participates in nucleophilic displacement.

| Nucleophile | Base/Solvent | Product | Reaction Time | Reference |

|---|---|---|---|---|

| Sodium methoxide | DMF, 80°C | 3-Methoxy-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide | 6 hours | |

| Piperidine | THF, reflux | 3-Piperidino-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide | 12 hours |

Kinetics :

-

Electron-withdrawing nitro groups enhance the electrophilicity of the adjacent carbon, facilitating substitution.

-

Polar aprotic solvents like DMF accelerate reaction rates by stabilizing transition states.

Cyclization and Heterocycle Formation

The carboxamide group enables participation in cyclocondensation reactions.

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Phosphorus oxychloride | Toluene, 110°C | Thiazolo[5,4-d]benzothiophene derivative | Anticancer research |

Notable Example :

Reaction with thiourea derivatives in POCl₃ yields fused thiazole rings, a structural motif explored in breast cancer drug candidates .

Stability Under Hydrolytic Conditions

The carboxamide bond exhibits pH-dependent stability.

| Condition | Degradation Product | Half-Life (25°C) | Reference |

|---|---|---|---|

| 0.1 M HCl | 3-Chloro-1-benzothiophene-2-carboxylic acid + 4-nitroaniline | 48 hours | |

| 0.1 M NaOH | 3-Chloro-1-benzothiophene-2-carboxylate + 4-nitrophenylamine | 12 hours |

Implications :

-

Acidic hydrolysis proceeds slower due to protonation of the amide nitrogen, reducing nucleophilic attack by water.

-

Alkaline conditions promote rapid cleavage via hydroxide ion-mediated mechanisms.

Scientific Research Applications

Applications in Chemistry

Building Block for Organic Synthesis

This compound serves as a crucial building block in organic synthesis, facilitating the development of new materials and compounds. It can be utilized in the synthesis of more complex organic molecules, contributing to advancements in material science and synthetic organic chemistry.

Table 1: Synthetic Routes Involving 3-Chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide

Biological Applications

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure were tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition at specific concentrations.

Case Study: Antimicrobial Screening

In a study involving synthesized derivatives of this compound, several analogs were evaluated for their antimicrobial activity using the Microplate Alamar Blue Assay (MABA). The results indicated that certain derivatives displayed promising activity against Mycobacterium tuberculosis at concentrations as low as 6.25 µg/ml .

Table 2: Antimicrobial Activity Results

| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (µg/ml) |

|---|---|---|

| 3a | Staphylococcus aureus | 12.5 |

| 3b | Escherichia coli | 25 |

| 3c | Mycobacterium tuberculosis | 6.25 |

Medicinal Applications

Drug Discovery

The compound is being explored as a lead candidate in drug discovery programs targeting various diseases, particularly cancer. Its structural features allow it to interact with specific molecular targets, potentially modulating their activity to inhibit tumor growth.

Case Study: Anticancer Activity Evaluation

A recent investigation assessed the anticancer potential of derivatives based on this compound against breast cancer cell lines. The study revealed that some derivatives exhibited cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .

Industrial Applications

Material Science

In industry, this compound is utilized in the development of advanced materials with tailored electronic or optical properties. Its unique chemical structure lends itself to modifications that enhance material performance in various applications.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the benzothiophene core can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Key Findings :

- The 4-nitrophenyl substituent is associated with antimicrobial activity in related compounds (e.g., 1,3,4-thiadiazole derivatives with 4-nitrophenyl groups showed efficacy against E. coli and C. albicans ).

- Substitution with electron-withdrawing groups (e.g., nitro, sulfamoyl) may enhance binding to enzymes or receptors requiring electrophilic interactions.

Aliphatic and Alkyl Chain Substituents

Key Findings :

- Aliphatic substituents improve lipophilicity, which is advantageous for blood-brain barrier penetration in neurological targets.

Heterocyclic and Amine Substituents

Key Findings :

- SAG and its derivatives (e.g., SAG1.5 with difluoro substitutions) are pivotal in cancer research due to their role in modulating Smo receptor activity .

Complex and Hybrid Substituents

Key Findings :

- Pyrazolyl-substituted derivatives exhibit enhanced antimicrobial activity, likely due to increased steric bulk and hydrogen-bonding capacity .

Biological Activity

3-Chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound belonging to the class of benzothiophene derivatives. This compound is characterized by its unique molecular structure, which includes a chloro group, a nitrophenyl moiety, and a benzothiophene core. Its molecular formula is C16H12ClN3O3S, with a molecular weight of approximately 333.76 g/mol. The distinct structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the benzothiophene core followed by the introduction of the chloro and nitrophenyl groups. The general procedure includes:

- Formation of Benzothiophene Core : Starting from appropriate thiophene derivatives.

- Chlorination : Introduction of the chloro group using chlorinating agents.

- Nitration : Introduction of the nitro group on the phenyl ring through nitration reactions.

- Amidation : Final coupling to form the carboxamide.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

- Antibacterial Activity : Studies have shown that compounds similar to this compound demonstrate significant antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli. For instance, certain derivatives have shown activity at concentrations as low as 6.25 µg/ml against specific bacterial strains .

- Antitubercular Activity : Some derivatives exhibit promising antitubercular activity, making them potential candidates for further development in treating tuberculosis .

- Antiviral Potential : Benzothiophene derivatives have been investigated for their antiviral properties, particularly against Hepatitis C virus (HCV) and other viral infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis with similar compounds reveals:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-chloro-N-(2-hydroxyphenyl)-1-benzothiophene-2-carboxamide | Hydroxy group instead of nitro | Enhanced solubility and potential for hydrogen bonding |

| 3-chloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide | Methyl substitution | Altered electronic properties affecting biological activity |

| 3-chloro-N-(4-nitrophenyl)quinoxalin-2-amine | Quinoxaline core | Different pharmacological profiles due to core structure differences |

The presence of both chloro and nitro groups on the phenyl ring contributes distinct electronic and steric properties that may enhance its biological activities.

Case Studies

Several studies have explored the biological activity of related compounds:

- Antimicrobial Studies : A study reported that various benzothiophene derivatives demonstrated varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound with a chloro substitution showed moderate activity against both types .

- Antitubercular Activity : Research indicated that specific analogs derived from benzothiophene exhibited significant antitubercular efficacy at low concentrations, highlighting their potential in tuberculosis treatment .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide?

Answer: The compound can be synthesized via condensation reactions between benzothiophene-2-carbonyl chloride derivatives and substituted anilines. For example:

- Procedure : React 3-chloro-1-benzothiophene-2-carbonyl chloride with 4-nitroaniline in a polar aprotic solvent (e.g., DMF) under reflux (15–24 hours). Monitor reaction progress via TLC. Purify the product via recrystallization (e.g., 1,4-dioxane) or column chromatography .

- Key Considerations : Optimize stoichiometry (1:1 molar ratio) and solvent choice to avoid side reactions. Use anhydrous conditions to prevent hydrolysis of the carbonyl chloride intermediate.

Q. How can researchers assess the purity and structural integrity of this compound?

Answer:

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Purity ≥98% is recommended for biological studies .

- Spectroscopy : Confirm structure via -NMR (aromatic protons: δ 7.2–8.5 ppm; nitro group: δ ~8.1 ppm) and FT-IR (amide C=O stretch: ~1650 cm; nitro group: ~1520 cm) .

Q. What in vitro assays are suitable for evaluating its antimicrobial activity?

Answer:

- Microplate Alamar Blue Assay : Test against Mycobacterium tuberculosis H37Rv (minimum inhibitory concentration, MIC < 50 µg/mL indicates potency) .

- Broth Dilution Method : Assess antibacterial activity against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Report MIC values in µg/mL.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Answer:

- X-ray Crystallography :

- Software : Use SHELX-2018 for structure solution and refinement. OLEX2 provides a graphical interface for data analysis .

- Key Parameters : Monitor bond angles (e.g., C–S–C in benzothiophene: ~90°) and torsion angles to confirm planarity. Compare with analogous structures (e.g., CCDC entry 1234567) .

- Data Interpretation : Refinement residuals (R) < 0.05 and wR < 0.10 indicate high confidence in the structure .

Q. What strategies address contradictory biological activity data across studies?

Answer:

- Case Example : If antitubercular activity varies (e.g., MIC ranges from 25–100 µg/mL), consider:

- Validation : Repeat assays with standardized protocols (CLSI guidelines) and include positive controls (e.g., rifampicin).

Q. How can molecular docking predict interactions with biological targets (e.g., viral polymerases)?

Answer:

- Protocol :

- Target Preparation : Download ZIKV RdRp (PDB: 5U04) and remove water molecules.

- Ligand Preparation : Optimize the compound’s geometry using Gaussian09 (B3LYP/6-31G*).

- Docking : Use AutoDock Vina with a grid box centered on the active site.

- Key Interactions : Hydrogen bonds with Asp-535/Asp-665 and hydrophobic contacts with Phe-531 .

- Validation : Compare docking scores (ΔG < −8 kcal/mol) with experimental IC values.

Methodological Resources

| Technique | Application | Reference |

|---|---|---|

| SHELX/OLEX2 | Crystallographic refinement | |

| Microplate Alamar Blue | Antitubercular activity screening | |

| AutoDock Vina | Molecular docking |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.